molecular formula C9H9FO3 B1334469 2-(4-Fluorophenoxy)propanoic acid CAS No. 2967-70-6

2-(4-Fluorophenoxy)propanoic acid

Cat. No.: B1334469
CAS No.: 2967-70-6
M. Wt: 184.16 g/mol
InChI Key: WIVLMXDHGGRLMP-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)propanoic acid is an organic compound with the molecular formula C9H9FO3. It is a derivative of propanoic acid, where a fluorophenoxy group is attached to the second carbon atom of the propanoic acid chain.

Mechanism of Action

Target of Action

The primary target of 2-(4-Fluorophenoxy)propanoic acid is the enzyme acetyl-coenzyme A carboxylase (ACCase) . ACCase plays a crucial role in fatty acid biosynthesis, making it an effective target for herbicides .

Mode of Action

This compound, similar to other aryloxyphenoxypropionate (AOPP) herbicides, acts by inhibiting the activity of ACCase . This inhibition disrupts fatty acid biosynthesis, leading to the death of the target organism .

Biochemical Pathways

The compound affects the fatty acid biosynthesis pathway by inhibiting ACCase . This disruption in the pathway leads to a deficiency in necessary fatty acids, which are crucial components of cell membranes and signaling molecules. The downstream effects include impaired cell growth and function, ultimately leading to the death of the organism .

Pharmacokinetics

It’s known that the compound is metabolized in plants, with the rate of metabolism correlating with plant tolerance . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The inhibition of ACCase by this compound leads to a disruption in fatty acid biosynthesis. This results in impaired cell growth and function, ultimately causing the death of the organism . The specific molecular and cellular effects depend on the organism and the concentration of the compound.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of water in the reaction medium can disfavor synthetic reactions while encouraging hydrolytic ones . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenoxy)propanoic acid typically involves the reaction of 4-fluorophenol with propanoic acid derivatives. One common method is the esterification of 4-fluorophenol with propanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of acid catalysts and elevated temperatures to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Fluorophenoxy)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(4-Fluorophenoxy)propanoic acid has several applications in scientific research:

Comparison with Similar Compounds

  • 2-(4-Chlorophenoxy)propanoic acid
  • 2-(4-Bromophenoxy)propanoic acid
  • 2-(4-Methylphenoxy)propanoic acid

Comparison: Compared to its analogs, 2-(4-Fluorophenoxy)propanoic acid is unique due to the presence of the fluorine atom, which can influence its reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

2-(4-fluorophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVLMXDHGGRLMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2967-70-6
Record name 2-(4-fluorophenoxy)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred slurry of 8.3 g of sodium hydride (57° 10 NaH in oil) in 100 ml of dry 1,2-dimethoxyethane at 5° C. is added 15.3 g of 2-bromopropionic acid in 50 ml of 1,2-dimethoxyethane and 10.5 g of 4-fluorophenol in 50 ml of 1,2-dimethoxyethane. The mixture is refluxed for 6 hrs, cooled and filtered. The solid is partitioned between dichloromethane and 1N HCl. The organic layer is dried (MgSO4) and concentrated to 50 ml. The mixture is filtered to give 10.4 g of product, mp 113°-115° C.
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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